![molecular formula C14H18N6O B1300751 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide CAS No. 436092-98-7](/img/structure/B1300751.png)
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" is a derivative of acetamide with potential biological activity. While the specific compound is not directly discussed in the provided papers, related structures and their biological activities are mentioned, which can provide insights into the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves bioisosteric replacement strategies to create non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which are important in the development of treatments for diabetes. For instance, a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and screened for PTP1B inhibitory activity, with one compound, NM-03, showing potent inhibitory activity with an IC50 value of 4.48 µM . This suggests that the synthesis of "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" could also involve similar strategies to target PTP1B or other related enzymes.
Molecular Structure Analysis
The molecular structure of related compounds shows that they can adopt a 'V' shape, with angles between aromatic planes around 84°, as seen in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides . This information can be extrapolated to suggest that "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" may also exhibit a similar angular structure, which could influence its binding to target enzymes.
Chemical Reactions Analysis
The chemical reactions involving the related compounds are not explicitly detailed in the provided papers. However, the biological evaluation of these compounds, such as the inhibitory activity against PTP1B, indicates that they can interact with specific amino acids in the binding site of the enzyme . This implies that "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" may also undergo reactions that enable it to bind to biological targets, potentially through hydrogen bonding or other intermolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include the formation of 3-D arrays through various intermolecular interactions such as hydrogen bonds and π interactions . These interactions are crucial for the stability and crystallization of the compounds. The compound "2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide" also exhibits intramolecular hydrogen bonding, which stabilizes its molecular conformation . It is reasonable to infer that "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide" may have similar properties, including the ability to form stable crystalline structures and engage in intermolecular interactions that could be relevant for its biological activity.
Aplicaciones Científicas De Investigación
Tetrazole Derivatives in Drug Discovery
Tetrazole derivatives are recognized for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The interest in these compounds stems from their ability to act as bioisosteres for the carboxylic acid group, which can enhance lipophilicity and bioavailability while potentially reducing side effects of drugs. The significance of tetrazole-containing compounds in medicinal chemistry is supported by their improved pharmacokinetic profiles and metabolic stability, making them valuable pharmacophores in the development of new therapeutic agents (Patowary, Deka, & Bharali, 2021).
Tautomerism and Decomposition of Amino-tetrazoles
Amino-tetrazoles, including compounds with tetrazole moieties similar to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide," have been studied for their tautomerism and decomposition mechanisms. These studies are essential for understanding the stability, reactivity, and potential applications of such compounds in various scientific fields. The decomposition of amino-tetrazoles can follow multiple pathways, leading to different products, which is crucial for the design of compounds with desired stability and reactivity profiles (Zheng Hui-hui, 2009).
Potential Applications in Energetic Materials
The study of tetrazole energetic metal complexes (TEMCs) highlights the potential application of tetrazole derivatives, including those structurally related to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide," in the development of energetic materials. These compounds have garnered interest due to their performance and distinctive structural characteristics, offering insights into designing compounds for specific energetic applications. Research trends suggest that modifying ligands and metal ions could lead to TEMCs meeting specific requirements, indicating the versatility of tetrazole derivatives in this field (Li Yin-chuan, 2011).
Propiedades
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-11-7-5-10(6-8-11)14-17-19-20(18-14)9-13(21)16-12-3-1-2-4-12/h5-8,12H,1-4,9,15H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHIJIDQVYGRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357663 |
Source


|
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide | |
CAS RN |
436092-98-7 |
Source


|
| Record name | 5-(4-Aminophenyl)-N-cyclopentyl-2H-tetrazole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436092-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)


![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)


